4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
This compound is also known as 2’-Deoxycytidine, dC, dCYD, 2’-Deoxy-CYD, and Cytosine deoxyriboside . It has a molecular formula of C9H13N3O4 and an exact mass of 227.22 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1C(C(OC1N2C=CC(=NC2=O)N)CO)O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.217 . It is a solid at room temperature and is typically stored at 2-8°C .Scientific Research Applications
- Application : Cytidine-13C simplifies spectra, aiding in the identification of metabolites. Researchers use isotopic ratio outlier analysis (IROA) with 5% (test) and 95% (control) 13C-labeled samples in LC-MS. This approach reduces possible molecular formulae and enhances biomarker discovery .
- Isotopically Labeled Samples :
- Another NMR approach yields direct 13C–13C spectroscopic correlations. These methods enhance compound characterization and identification .
- Application : Researchers study compartmented pathways of primary metabolism by tracking 13C-labeled substrates. This non-radioactive isotope helps elucidate metabolic fluxes in plants .
- Application : Cytidine-13C can be incorporated into nucleic acids (e.g., RNA) for studying transcription, translation, and RNA dynamics. Stable isotope labeling enables precise tracking of nucleic acid turnover and interactions .
Metabolomics Studies:
NMR-Based Approaches
Flux Analysis in Plant Metabolism
Stable Isotope-Labeled Nucleic Acids
Safety and Hazards
Mechanism of Action
Target of Action
Cytidine-13C, also known as 1’-13CCytidine or 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one, primarily targets the Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
Cytidine-13C interacts with its target by getting phosphorylated by the Uridine-cytidine kinase 2. This interaction leads to the formation of cytidine monophosphate (CMP), which is a critical component in the synthesis of RNA .
Biochemical Pathways
The primary biochemical pathway affected by Cytidine-13C is the pyrimidine salvage pathway . This pathway recycles pyrimidines to form nucleotide monophosphates, which are then used in the synthesis of RNA and DNA . The downstream effects include the production of necessary nucleotides for cellular processes such as replication and transcription.
Pharmacokinetics
It is known that the bioavailability of cytidine analogues can be influenced by rapid metabolism by enzymes such as cytidine deaminase
Result of Action
The action of Cytidine-13C leads to the production of CMP, a critical component in the synthesis of RNA. This can influence various cellular processes, including protein synthesis and cell replication .
Action Environment
The action, efficacy, and stability of Cytidine-13C can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as cytidine deaminase, can affect the metabolism and hence the efficacy of Cytidine-13C . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-URLSOCJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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